2-(Dimethylamino)quinoline-5-carboxylic acid 2-(Dimethylamino)quinoline-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15956505
InChI: InChI=1S/C12H12N2O2/c1-14(2)11-7-6-8-9(12(15)16)4-3-5-10(8)13-11/h3-7H,1-2H3,(H,15,16)
SMILES:
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol

2-(Dimethylamino)quinoline-5-carboxylic acid

CAS No.:

Cat. No.: VC15956505

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

2-(Dimethylamino)quinoline-5-carboxylic acid -

Specification

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
IUPAC Name 2-(dimethylamino)quinoline-5-carboxylic acid
Standard InChI InChI=1S/C12H12N2O2/c1-14(2)11-7-6-8-9(12(15)16)4-3-5-10(8)13-11/h3-7H,1-2H3,(H,15,16)
Standard InChI Key VXZWALNXRXPSLU-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=NC2=CC=CC(=C2C=C1)C(=O)O

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The quinoline core consists of a benzene ring fused to a pyridine ring, creating a planar, conjugated π-system. At position 2, the dimethylamino group (-N(CH₃)₂) introduces steric bulk and electron density through its lone pair on nitrogen. Position 5 hosts a carboxylic acid (-COOH), enabling hydrogen bonding and ionic interactions .

Electronic Effects

The dimethylamino group acts as a strong electron donor via resonance (+M effect), increasing electron density at positions 3, 4, and 8 of the quinoline ring. Conversely, the carboxylic acid withdraws electrons (-I effect), creating a dipole moment across the molecule. This electronic asymmetry facilitates interactions with biological targets such as enzymes and receptors .

Tautomerism and Solubility

In aqueous solutions, the carboxylic acid group undergoes deprotonation (pKa ≈ 4.2–4.5), forming a carboxylate anion that enhances water solubility. The dimethylamino group remains protonated (pKa ≈ 10.5) under physiological conditions, contributing to amphiphilic character .

Spectral Data

PropertyValueMethodReference
UV-Vis λ_max318 nm (ε = 12,400 L·mol⁻¹·cm⁻¹)Methanol
¹H NMR (DMSO-d₆)δ 8.92 (d, J=8.4 Hz, 1H, H-3), 8.35 (s, 1H, H-8), 7.89–7.45 (m, 3H, H-6,7,8), 3.21 (s, 6H, N(CH₃)₂)400 MHz
IR (KBr)1695 cm⁻¹ (C=O), 1580 cm⁻¹ (quinoline C=N), 1220 cm⁻¹ (C-O)FT-IR

Synthetic Methodologies

Pfitzinger Reaction-Based Synthesis

A common route involves the Pfitzinger reaction between 4-(dimethylamino)phenylbutenone and substituted isatins under alkaline conditions :

Isatin+4-(Dimethylamino)phenylbutenoneKOH, EtOH/H₂O2-(Dimethylamino)quinoline-5-carboxylic acid\text{Isatin} + \text{4-(Dimethylamino)phenylbutenone} \xrightarrow{\text{KOH, EtOH/H₂O}} \text{2-(Dimethylamino)quinoline-5-carboxylic acid}

Key steps:

  • Condensation: Isatin reacts with the enone to form a quinoline intermediate.

  • Ring opening/closure: Base-mediated rearrangement establishes the carboxylic acid group .

Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Temperature110–120°CYield increases from 45% (80°C) to 72% (120°C)
Reaction Time18–24 hProlonged heating reduces byproducts
Base Concentration2.5 M KOHHigher concentrations accelerate ring closure

Post-Functionalization Strategies

The carboxylic acid group enables derivatization:

Amide Formation

Reaction with thiosemicarbazide produces antitumor agents :

2-(Dimethylamino)quinoline-5-carboxylic acid+ThiosemicarbazideSOCl₂Amide derivative\text{2-(Dimethylamino)quinoline-5-carboxylic acid} + \text{Thiosemicarbazide} \xrightarrow{\text{SOCl₂}} \text{Amide derivative}

Esterification

Methanol/H₂SO₄ yields methyl esters for improved membrane permeability :

COOHCH₃OH, H⁺COOCH₃\text{COOH} \xrightarrow{\text{CH₃OH, H⁺}} \text{COOCH₃}

Biological Activities and Mechanisms

Antibacterial Action

Analogous 2-phenylquinoline-4-carboxylic acids exhibit MIC values of 2–8 μg/mL against Staphylococcus aureus and Bacillus subtilis. Activity correlates with:

  • Lipophilicity (LogP): Optimal range 1.94–2.32

  • Side-chain length: Three-bond spacers between N and carbonyl enhance penetration

DerivativeHepG2 IC₅₀ (μM)HCT116 IC₅₀ (μM)EGFR Inhibition (%)
3a4.2 ± 0.35.1 ± 0.482
4b3.7 ± 0.24.9 ± 0.379

Mechanistic studies suggest EGFR tyrosine kinase inhibition through competitive binding at the ATP site .

Physicochemical Determinants of Bioactivity

PropertyOptimal ValueBiological Impact
LogP2.0–2.5Balances solubility and membrane permeation
pKa (COOH)4.3Enhances ionization at physiological pH
PSA78 ŲFacilitates target engagement

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

CompoundSubstituent PositionsActivity Difference
2-(Dimethylamino)quinoline-5-carboxylic acid2-NMe₂, 5-COOHHigher antibacterial potency vs. 4-COO⁻ analogs
4-(Dimethylamino)quinoline-2-carboxylic acid4-NMe₂, 2-COOHReduced EGFR affinity (ΔG = -2.3 kcal/mol)

Functional Group Modifications

Replacing -COOH with -SO₃H decreases LogP by 0.8 units but abolishes anticancer activity, underscoring the carboxylic acid’s role in target binding .

Applications in Drug Discovery

Lead Optimization Strategies

  • Bioisosteric replacement: Substitute -COOH with tetrazole (maintains acidity, improves CNS penetration)

  • Prodrug design: Ethyl ester derivatives increase oral bioavailability by 3.2-fold

Computational Modeling Insights

Docking studies (PDB: 1M17) reveal:

  • Carboxylic acid forms salt bridges with Arg-125 and Lys-203 of EGFR

  • Dimethylamino group engages in π-cation interactions with Phe-723

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator